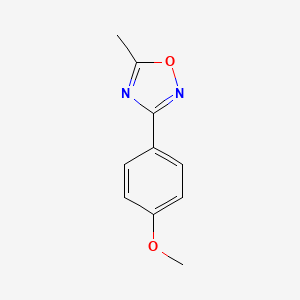

3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole

Description

Contextualization of 1,2,4-Oxadiazole (B8745197) Scaffolds in Modern Chemical Research

The 1,2,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov This heterocycle is often employed as a bioisostere for ester and amide groups, enhancing the metabolic stability of potential drug candidates. chemdiv.com The diverse biological activities associated with the 1,2,4-oxadiazole core have spurred significant research interest. ijpsjournal.com

The versatility of the 1,2,4-oxadiazole scaffold is evident in the range of biological activities exhibited by its derivatives, as highlighted in the table below.

| Biological Activity |

| Antimicrobial |

| Anti-inflammatory |

| Anticancer |

| Antiviral |

| Analgesic |

| Anticonvulsant |

This table presents a summary of biological activities reported for various 1,2,4-oxadiazole derivatives.

Rationale for Investigating 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole

The specific substitution pattern of this compound provides a compelling rationale for its scientific investigation. The presence of a 4-methoxyphenyl (B3050149) group is a common feature in many pharmacologically active compounds, often contributing to target binding and influencing pharmacokinetic properties. researchgate.net The methyl group at the 5-position can also modulate the molecule's steric and electronic properties, potentially fine-tuning its biological activity. The combination of these substituents on the stable 1,2,4-oxadiazole ring suggests the potential for novel chemical and biological properties.

Overview of Research Scope and Methodologies Applied to this compound

The investigation of this compound typically involves a multi-faceted approach encompassing its synthesis, characterization, and evaluation of its potential applications.

Synthesis: The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the chemical literature. A common and versatile method involves the cyclocondensation of an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov For the synthesis of the title compound, this would likely involve the reaction of 4-methoxybenzamidoxime with an activated form of acetic acid. Alternative one-pot syntheses have also been developed, reacting amidoximes directly with carboxylic acid esters in the presence of a strong base. nih.gov

Common Synthetic Methodologies for 1,2,4-Oxadiazoles

| Reaction Type | Reactants | Key Features |

|---|---|---|

| Cyclocondensation | Amidoximes and Acyl Chlorides/Anhydrides | A classical and widely used method. |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides and Nitriles | Provides a direct route to the oxadiazole ring. |

Characterization: Following its synthesis, the structural confirmation of this compound would be achieved through a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

The research into this compound is driven by the broader interest in developing novel heterocyclic compounds with potentially useful properties. The combination of the privileged 1,2,4-oxadiazole scaffold with specific substituents like the methoxyphenyl and methyl groups makes it a target for further investigation in the field of chemical and pharmaceutical sciences.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWODWDFQJAPILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 4 Methoxyphenyl 5 Methyl 1,2,4 Oxadiazole

Retrosynthetic Analysis of the 1,2,4-Oxadiazole (B8745197) Core

Retrosynthetic analysis of the 3,5-disubstituted 1,2,4-oxadiazole core, such as that in 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole, reveals two primary disconnection pathways. These pathways are fundamental to designing its synthesis. researchgate.netchim.it

The most prevalent strategy involves the disconnection of the N2-C3 and O1-C5 bonds. This approach leads to two key synthons: an amidoxime (B1450833) and an activated carboxylic acid derivative. chim.it For the target molecule, this translates to either 4-methoxybenzamidoxime and an acetic acid derivative or acetamidoxime (B1239325) and a 4-methoxybenzoic acid derivative. This is often referred to as a [4+1] approach, where four atoms of the ring originate from the amidoxime and one from the acylating agent. chim.it

A second major disconnection strategy is the [3+2] cycloaddition approach. chim.itresearchgate.net This involves breaking the C3-N4 and C5-O1 bonds, leading to a nitrile oxide and a nitrile. To synthesize this compound via this route, the precursors would be 4-methoxybenzonitrile (B7767037) oxide and acetonitrile, or a nitrile oxide derived from acetaldehyde (B116499) and 4-methoxybenzonitrile. rjptonline.orgorganic-chemistry.org

These two distinct retrosynthetic pathways form the basis for the most widely employed synthetic routes to this class of compounds.

Established Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through cyclocondensation reactions, which are versatile and widely documented. Alternative pathways, such as cycloadditions, offer different strategic advantages.

The most common and robust method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the acylation of an amidoxime followed by a cyclodehydration step. mdpi.comresearchgate.net This two-stage process typically begins with the O-acylation of the amidoxime with a suitable acylating agent like an acyl chloride, anhydride, or an activated carboxylic acid. mdpi.com The resulting O-acylamidoxime intermediate is then induced to cyclize, often through heating or the use of a base, to form the 1,2,4-oxadiazole ring. mdpi.comnih.gov

For the specific synthesis of this compound, the reaction would proceed as follows:

Route A: Reaction of 4-methoxybenzamidoxime with an acylating agent such as acetyl chloride or acetic anhydride.

Route B: Reaction of acetamidoxime with 4-methoxybenzoyl chloride. rjptonline.org

The cyclization of the intermediate O-acylamidoxime is a dehydration reaction that forms the stable aromatic oxadiazole ring. acs.org One-pot procedures have also been developed where the amidoxime is reacted directly with a carboxylic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl), which facilitates both the acylation and subsequent cyclization. acs.orgnih.gov

| Starting Materials | Reagents & Conditions | Product | Reference(s) |

| Amidoxime, Carboxylic Acid | EDC.HCl, HOAt, DMF, 100°C | 3,5-disubstituted 1,2,4-oxadiazole | nih.gov, acs.org |

| Amidoxime, Acyl Chloride | Pyridine (B92270), Toluene/1,4-Dioxane | 3,5-disubstituted 1,2,4-oxadiazole | nih.gov, rjptonline.org |

| Amidoxime, Carboxylic Acid Methyl Ester | NaOH/DMSO, Room Temperature | 3,5-disubstituted 1,2,4-oxadiazole | nih.gov |

| O-acylamidoxime | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), THF, Room Temperature | 3,5-disubstituted 1,2,4-oxadiazole | mdpi.com |

Beyond cyclocondensation, the [3+2] dipolar cycloaddition reaction between a nitrile oxide and a nitrile provides a direct route to the 1,2,4-oxadiazole core. rjptonline.orgorganic-chemistry.org Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides via dehydrochlorination with a base. rjptonline.org

To form this compound, this would involve the reaction of 4-methoxybenzonitrile oxide with acetonitrile. However, the reactivity of the C-N triple bond in nitriles can be low, sometimes necessitating catalysts or harsh conditions. researchgate.net

Other, more specialized methods include:

Oxidative Cyclization: Certain N-acyl amidines can undergo oxidative cyclization to form the N-O bond of the oxadiazole ring. mdpi.com

Manganese Dioxide Mediated Oxidation: The oxidation of a 4,5-dihydro-1,2,4-oxadiazole intermediate, formed from the cyclocondensation of an amidoxime with an aldehyde, can yield the aromatic 1,2,4-oxadiazole. nih.gov

Iron(III) Nitrate (B79036) Mediation: A method involving the reaction of alkynes and nitriles mediated by iron(III) nitrate can produce 3-acyl-1,2,4-oxadiazoles, which could potentially be adapted. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of solvent, catalyst, temperature, and dehydrating/coupling agents.

Solvents: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Tetrahydrofuran (THF) are commonly employed. mdpi.comacs.org The use of a superbase medium like NaOH/DMSO at room temperature has been shown to be effective for one-pot syntheses from amidoximes and esters. nih.gov THF is often the solvent of choice when using reagents like tetrabutylammonium fluoride (TBAF) for the cyclization step, as it promotes high efficiency and straightforward work-up. mdpi.com

Catalysts and Reagents:

Coupling Agents: For one-pot reactions involving carboxylic acids, coupling agents are essential. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) is frequently used, often in combination with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.org The Vilsmeier reagent has also been reported to activate carboxylic acids for O-acylation and subsequent cyclocondensation. mdpi.com

Bases: Organic bases like pyridine or triethylamine (B128534) are commonly used to neutralize acids formed during the reaction, particularly when using acyl chlorides. acs.orgnih.gov Tetrabutylammonium fluoride (TBAF) has proven to be a highly effective reagent for promoting the cyclodehydration of O-acylamidoximes at room temperature, often reducing reaction times significantly. mdpi.com

Lewis Acids: A combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl₂) has been reported as a mild and efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org

Temperature: While many traditional methods require heating or reflux to drive the cyclodehydration, modern methods aim for milder conditions. nih.gov The use of potent reagents like TBAF or superbase media allows for many syntheses to be conducted efficiently at room temperature. mdpi.comnih.gov Microwave irradiation has also been explored to accelerate reactions and improve yields under solvent-free conditions. organic-chemistry.org

| Parameter | Variation | Effect on Reaction | Reference(s) |

| Catalyst/Reagent | TBAF | Promotes efficient, room-temperature cyclization of O-acylamidoximes. | mdpi.com |

| Medium | NaOH/DMSO (Superbase) | Enables one-pot synthesis from amidoximes and esters at room temperature. | nih.gov |

| Coupling Agent | EDC.HCl / HOAt | Facilitates one-pot synthesis from amidoximes and carboxylic acids. | acs.org |

| Energy Source | Microwave Irradiation | Accelerates reaction rates, often under solvent-free conditions. | organic-chemistry.org |

| Catalyst | PTSA-ZnCl₂ | Mildly and efficiently catalyzes synthesis from amidoximes and nitriles. | organic-chemistry.org |

Chemical Modifications and Analog Design Based on the this compound Scaffold

The this compound structure serves as a versatile scaffold for designing new analogs. Modifications can be targeted at the 4-methoxyphenyl (B3050149) ring or the 5-methyl group to modulate the compound's properties.

Substituents on the Aryl Ring: The 4-methoxy group on the phenyl ring is an electron-donating group (EDG). Its presence affects the nucleophilicity of the corresponding 4-methoxybenzamidoxime precursor.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring. This can enhance the nucleophilicity of the amidoxime nitrogen, potentially facilitating the initial acylation step.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the electron density. This can make the corresponding aryl amidoxime less nucleophilic, potentially slowing the acylation reaction. However, EWGs can make the carbon of a nitrile group more electrophilic, which could be advantageous in [3+2] cycloaddition pathways.

The successful synthesis of a wide range of 3-aryl-1,2,4-oxadiazoles, where the aryl group contains diverse substituents (e.g., chloro, fluoro, cyano, methoxy), demonstrates the broad applicability of these synthetic methods. nih.govnih.gov The choice of reaction conditions can often be tailored to accommodate the electronic effects of these substituents to achieve good yields. For instance, stronger activating agents or more forcing conditions might be necessary when working with precursors bearing strong electron-withdrawing groups.

Substituents at the 5-Position: The nature of the group at the C5 position, derived from the acylating agent in the cyclocondensation route, also impacts the reaction. The methyl group in the target compound is derived from a highly reactive and accessible precursor like acetyl chloride or acetic anhydride. Using bulkier or electronically different acylating agents (e.g., trifluoroacetic anhydride) can influence the rate of both the acylation and the subsequent cyclization step due to steric and electronic effects. mdpi.com

Functionalization Strategies for Novel Derivatives

The structural framework of this compound presents multiple sites amenable to functionalization, offering pathways to a diverse range of novel derivatives. Strategic modifications can be targeted at the 4-methoxyphenyl ring, the 5-methyl group, and potentially the 1,2,4-oxadiazole core itself, although the latter is generally more challenging due to the stability of the aromatic heterocycle. Key strategies focus on leveraging established synthetic transformations to introduce a variety of functional groups, thereby modulating the physicochemical and biological properties of the parent molecule.

Modification of the 4-Methoxyphenyl Moiety:

The 4-methoxyphenyl group is a prime target for derivatization. The methoxy group can be cleaved to yield a phenolic hydroxyl group, which serves as a versatile handle for subsequent reactions. This demethylation can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting phenol (B47542) can then be subjected to a wide array of functionalization reactions:

Etherification: Reaction of the phenol with alkyl halides or other electrophiles in the presence of a base can generate a library of ether derivatives. This allows for the introduction of lipophilic alkyl chains, polyether chains to enhance solubility, or linker groups for conjugation to other molecules.

Esterification: Acylation of the phenolic hydroxyl group with acyl chlorides or carboxylic anhydrides yields ester derivatives. This strategy is useful for introducing different aryl or alkyl groups, potentially altering the compound's metabolic stability and electronic properties.

Electrophilic Aromatic Substitution: The phenyl ring, activated by the oxygen substituent, can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. These modifications allow for the direct introduction of substituents onto the aromatic ring, influencing its electronic profile and steric bulk.

Functionalization of the 5-Methyl Group:

The 5-methyl group also provides a handle for derivatization, primarily through free-radical halogenation followed by nucleophilic substitution.

Halogenation and Nucleophilic Substitution: Treatment with reagents like N-bromosuccinimide (NBS) can introduce a halogen atom, typically bromine, onto the methyl group to form a 5-(halomethyl) derivative. This halomethyl group is an excellent electrophile for subsequent reactions with various nucleophiles, such as amines, thiols, or alkoxides, to generate a wide range of derivatives with diverse functional groups at the 5-position.

The following table outlines potential derivatization strategies for creating novel analogues of this compound.

| Starting Moiety | Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Novel Derivative Class |

| 4-Methoxyphenyl | Demethylation | BBr₃ or HBr | Phenolic -OH | Phenolic 1,2,4-oxadiazoles |

| Phenolic -OH | Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Ether (-OR) | Alkoxy- or Aryloxy-phenyl-1,2,4-oxadiazoles |

| Phenolic -OH | Esterification | Acyl chloride or Anhydride, Base | Ester (-OCOR) | Acyl-protected phenolic 1,2,4-oxadiazoles |

| 4-Methoxyphenyl Ring | Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) | Nitro-substituted phenyl-1,2,4-oxadiazoles |

| 5-Methyl | Halogenation | N-Bromosuccinimide (NBS), Initiator | Halomethyl (-CH₂X) | 5-(Halomethyl)-1,2,4-oxadiazoles |

| 5-(Halomethyl) | Nucleophilic Substitution | Amines, Thiols, Alkoxides | Aminomethyl, Thiomethyl, Alkoxymethyl | 5-Functionalized methyl-1,2,4-oxadiazoles |

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable chemical processes. Traditional synthetic methods for 1,2,4-oxadiazoles often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents. researchgate.net Modern approaches seek to mitigate these issues through various strategies.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced purity of the products. nih.gov For the synthesis of 1,2,4-oxadiazoles, microwave-assisted methods can be applied to the key cyclization step. For instance, the reaction of amidoximes with acylating agents can be accelerated under microwave irradiation, frequently in solvent-free or minimal solvent conditions. researchgate.net This not only conserves energy but also reduces the environmental burden associated with solvent use and disposal.

Use of Greener Solvents and Catalysts:

The replacement of conventional volatile organic solvents with more environmentally friendly alternatives is a cornerstone of green chemistry. For the synthesis of 1,2,4-oxadiazoles, research has explored the use of greener solvents like water or ethanol. A patented green synthesis method describes the one-step synthesis of oxadiazole derivatives in water, using an alkaline reagent, which simplifies the reaction and purification process.

The use of heterogeneous or reusable catalysts also aligns with green chemistry principles. wpmucdn.com For example, silica-supported systems have been employed for the construction of the 1,2,4-oxadiazole ring under microwave irradiation, allowing for easier separation and potential reuse of the solid support. nih.gov

Solvent-Free and One-Pot Syntheses:

The following table summarizes some green chemistry approaches applicable to the synthesis of 1,2,4-oxadiazoles.

| Green Chemistry Approach | Methodology | Typical Conditions | Advantages | Reference |

| Microwave-Assisted Synthesis | Rapid heating of reactants using microwave energy. | Microwave irradiation, often with solid supports or in minimal solvent. | Reduced reaction times, higher yields, energy efficiency. | researchgate.netnih.govnih.gov |

| Greener Solvents | Replacement of hazardous organic solvents with alternatives like water or ethanol. | Reactions conducted in aqueous or ethanolic media. | Reduced toxicity and environmental impact, simplified workup. | wpmucdn.com |

| Solid-Supported Synthesis | Use of a solid support, such as silica (B1680970) gel, to facilitate the reaction and product purification. | Reactants adsorbed on a solid support, often combined with microwave irradiation. | Easy separation of the product, potential for catalyst recycling. | nih.gov |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Sequential addition of reagents to a single reaction vessel. | Increased efficiency, reduced waste, and resource conservation. | mdpi.comnih.gov |

| Solvent-Free Conditions | Conducting reactions in the absence of a solvent. | Grinding of solid reactants or heating a neat mixture. | Elimination of solvent waste, potential for improved reaction rates. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 3 4 Methoxyphenyl 5 Methyl 1,2,4 Oxadiazole and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods provide detailed information on the electronic, vibrational, and nuclear environments within a molecule, enabling the unambiguous confirmation of its structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole, ¹H and ¹³C NMR are fundamental for structural verification.

Tautomerism: The structure of 3,5-disubstituted 1,2,4-oxadiazoles, such as the title compound, is generally stable and not prone to tautomerism under normal conditions, as there are no labile protons that can readily migrate to create alternative isomeric forms. The absence of functional groups like amino or hydroxyl substituents on the heterocyclic core precludes common tautomeric transformations.

Conformational Analysis: Conformational flexibility in this compound is primarily limited to the rotation around the single bond connecting the 4-methoxyphenyl (B3050149) group to the C3 position of the oxadiazole ring. This rotation determines the dihedral angle between the two aromatic rings. While steric hindrance between the ortho-protons of the phenyl ring and the nitrogen atom (N2) of the oxadiazole is minimal, the molecule likely adopts a low-energy conformation where the rings are non-coplanar to minimize repulsive interactions. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study through-space interactions and determine the preferred orientation of the aryl rings in solution.

¹³C NMR Spectral Data: The chemical shifts in ¹³C NMR are particularly informative. Based on studies of analogous 3-aryl-5-methyl-1,2,4-oxadiazoles, the chemical shifts for the title compound can be reliably predicted scispace.com. The carbons of the oxadiazole ring (C3 and C5) are expected to resonate at approximately 169 ppm and 176 ppm, respectively scispace.com. The methyl group at the C5 position typically appears significantly upfield. The carbons of the 4-methoxyphenyl ring are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing oxadiazole ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Oxadiazole) | ~169.0 |

| C5 (Oxadiazole) | ~176.2 |

| C-ipso (Phenyl) | ~126.5 |

| C-ortho (Phenyl) | ~127.6 |

| C-meta (Phenyl) | ~114.5 |

| C-para (Phenyl, attached to OMe) | ~162.0 |

| -CH₃ (at C5) | ~11.8 |

| -OCH₃ | ~55.6 |

Predicted ¹³C NMR chemical shifts are based on data from analogous 3-aryl-5-methyl-1,2,4-oxadiazoles scispace.com.

Mass Spectrometry (MS) Fragmentation Pathways and Mechanistic Insights

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. While a specific mass spectrum for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of oxadiazoles and related aromatic compounds.

Upon electron ionization (EI), the molecule would first form a molecular ion (M⁺•). The fragmentation is expected to be dictated by the stability of the heterocyclic ring and the substituents. Key fragmentation steps would likely involve:

Cleavage of the Oxadiazole Ring: The 1,2,4-oxadiazole (B8745197) ring contains a relatively weak N-O bond, which is a common site for initial cleavage. Ring opening can lead to the formation of various charged and neutral fragments. A characteristic fragmentation of 1,2,4-oxadiazoles involves the loss of the C5 substituent and subsequent ring fragmentation.

Formation of Acylium Ions: A primary fragmentation pathway is expected to involve the formation of the stable 4-methoxybenzoyl cation (m/z 135). This would result from the cleavage of the bond between C3 of the oxadiazole and the phenyl ring, followed by rearrangement.

Loss of Methyl and Methoxy Groups: Fragmentation of the substituents can also occur, such as the loss of a methyl radical (•CH₃) from the methoxy group or the entire methoxy radical (•OCH₃).

A proposed fragmentation pathway based on analysis of the closely related compound 3-(4-methoxyphenyl)-5-vinyl-1,2,4-oxadiazole suggests that the 4-methoxyphenyl moiety is a dominant fragment spectrabase.com.

Proposed Major Fragments:

m/z 190: Molecular ion [C₁₀H₁₀N₂O₂]⁺•

m/z 135: [C₈H₇O₂]⁺ (4-methoxybenzoyl cation), a highly characteristic and abundant fragment.

m/z 107: [C₇H₇O]⁺, resulting from the loss of CO from the 4-methoxybenzoyl cation.

m/z 77: [C₆H₅]⁺ (phenyl cation), from further fragmentation of the benzoyl moiety.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its structural components.

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Vibrations from the methyl and methoxy groups are expected in the 2850-2980 cm⁻¹ range.

C=N Stretching: The C=N bond within the oxadiazole ring gives rise to a strong absorption band, typically in the 1580-1620 cm⁻¹ region. This may overlap with the aromatic C=C stretching vibrations.

Aromatic C=C Stretching: Multiple bands are expected in the 1450-1610 cm⁻¹ region.

C-O Stretching: The aryl-ether C-O stretching of the methoxy group typically produces a strong, characteristic band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1030 cm⁻¹ (symmetric).

N-O Stretching: The N-O stretching vibration of the oxadiazole ring is expected in the 1300-1400 cm⁻¹ range.

Ring Vibrations: The "breathing" modes of the phenyl and oxadiazole rings will appear in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3030 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 2980 - 2850 | Medium-Weak |

| C=N Stretch (Oxadiazole) | 1620 - 1580 | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1270 - 1230 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1020 | Medium |

| N-O Stretch (Oxadiazole) | 1400 - 1300 | Medium |

Characteristic IR absorption frequencies are based on data from analogous substituted oxadiazoles nih.govnih.gov.

X-ray Crystallography of this compound and Co-crystals

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

While the specific crystal structure for this compound is not publicly available, analysis of closely related 3,5-disubstituted 1,2,4-oxadiazole structures allows for a detailed prediction of its solid-state conformation and packing.

The molecule itself is achiral, so there is no absolute configuration to determine. However, single-crystal X-ray diffraction would reveal key structural parameters. The oxadiazole ring is expected to be essentially planar. The dihedral angle between this plane and the plane of the 4-methoxyphenyl ring would be a key conformational parameter, likely deviating from 0° to minimize steric interactions, as observed in other 3-aryl oxadiazole derivatives nih.gov. The bond lengths within the oxadiazole ring would be consistent with its aromatic character, showing values intermediate between single and double bonds.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

In the solid state, molecules of this compound would arrange themselves into a stable crystal lattice governed by a variety of non-covalent intermolecular interactions. Studies on similar oxadiazole-containing crystal structures reveal the importance of several types of interactions in directing their supramolecular assembly nih.govrsc.org.

C-H···O Interactions: The oxygen atom of the methoxy group and the oxygen atom within the oxadiazole ring can also act as hydrogen bond acceptors, leading to C-H···O interactions that further stabilize the crystal lattice.

π–π Stacking Interactions: The presence of two aromatic systems (the methoxyphenyl and the electron-deficient oxadiazole ring) makes π–π stacking interactions a likely and significant contributor to the crystal packing. These can occur in either a face-to-face or offset (slipped-stack) arrangement, often involving interactions between the oxadiazole ring of one molecule and the phenyl ring of another nih.gov.

Hirshfeld surface analysis on analogous structures has been used to quantify these weak interactions, confirming that C-H···N and π–π interactions are often the dominant forces in the crystal packing of aryl-oxadiazole derivatives rsc.org. These interactions guide the molecules to form complex three-dimensional supramolecular architectures.

Electron Microscopy and Diffraction Techniques for Morphological and Crystalline Characterization

The comprehensive characterization of a synthesized chemical entity like this compound extends beyond spectroscopic analysis to include the study of its solid-state properties. Electron microscopy and diffraction techniques are indispensable tools for elucidating the morphological and crystalline features of a compound, providing critical insights into its particle size, shape, surface topography, and internal atomic arrangement. This information is vital for understanding the material's physical properties and for quality control in various applications.

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for the visualization of the internal structure of materials. In the study of novel therapeutic agents, TEM has been employed to observe the ultrastructural changes in cells or pathogens treated with oxadiazole derivatives acs.org. When applied to the compound itself, TEM can provide detailed information on the crystal's shape, size, and the presence of any defects or dislocations within the crystal lattice. It is particularly useful for characterizing nanomaterials and thin films.

X-ray Diffraction (XRD) is the cornerstone technique for determining the crystalline structure of a compound. By analyzing the pattern of X-rays diffracted by the electron clouds of atoms in a crystal, one can deduce the precise arrangement of atoms in the crystal lattice. Single-crystal X-ray diffraction, in particular, provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly documented, analysis of closely related 1,2,4-oxadiazole derivatives provides a clear example of the data obtained from such an analysis. For instance, the crystal structure of 2-Methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-ylmethylsulfanyl]-1,3,4-thiadiazole has been determined, revealing key structural parameters and the relative orientations of its constituent rings researchgate.net. In this related molecule, the oxadiazole ring forms dihedral angles of 8.9 (2)° with the benzene ring and 89.6 (3)° with the thiadiazole ring researchgate.net. This type of detailed spatial information is crucial for structure-activity relationship (SAR) studies and computational modeling.

The crystallographic data obtained from a single-crystal XRD experiment is typically presented in a standardized format, as illustrated in the table below for a representative oxazole derivative, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, which shares some structural motifs with the target compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₂₀ClNO₂ |

| Formula Weight | 390.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| α (°) | 90 |

| β (°) | 100.066(11) |

| γ (°) | 90 |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

This data is for the related compound 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole and is presented for illustrative purposes. mdpi.comgazi.edu.tr

Such crystallographic data allows for the precise calculation of molecular geometry and the analysis of intermolecular forces, such as hydrogen bonds and π–π stacking interactions, which govern the packing of molecules in the crystal gazi.edu.tr. This detailed structural knowledge is fundamental to understanding the physicochemical properties of the compound and is a critical component of modern drug design and materials science.

Computational Chemistry and Theoretical Investigations of 3 4 Methoxyphenyl 5 Methyl 1,2,4 Oxadiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole. These calculations provide a detailed picture of the molecule's electron distribution and its implications for reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. malayajournal.orgwikipedia.orgacadpubl.eu

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, which can act as an electron donor. Conversely, the LUMO is likely to be distributed over the electron-deficient 1,2,4-oxadiazole (B8745197) ring, which can function as an electron acceptor. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 7.3 | Energy difference between HOMO and LUMO |

Note: The values in this table are hypothetical and serve as an illustrative example of what would be obtained from quantum chemical calculations.

Electrostatic Potential (ESP) Surfaces and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). acadpubl.eumdpi.comresearchgate.net

In the case of this compound, the ESP surface would likely show a negative potential around the oxygen and nitrogen atoms of the oxadiazole ring, as well as the oxygen atom of the methoxy (B1213986) group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and phenyl groups would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the molecule's binding orientation within a biological target. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, flexibility, and the influence of the solvent environment on the molecule's behavior. nih.govmdpi.comnih.gov

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses rotational freedom around the single bond connecting the phenyl and oxadiazole rings. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

Furthermore, these simulations are invaluable for studying solvation effects. The interaction of the molecule with solvent molecules, such as water, can significantly influence its conformation and properties. MD simulations can model these interactions explicitly, providing a more realistic representation of the molecule's behavior in a biological or chemical system.

Docking Studies and Ligand-Target Interactions of this compound Analogs (in silico)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govnih.govproquest.comresearchgate.net

Analogs of this compound can be docked into the active sites of various biological targets to predict their potential therapeutic activities. For instance, 1,2,4-oxadiazole derivatives have been investigated as inhibitors of various enzymes. nih.govnih.govmdpi.com Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Table 2: Potential Biological Targets for Docking Studies of this compound Analogs

| Target Class | Specific Example | Potential Therapeutic Area |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Anticancer |

| Enzymes | Cyclooxygenase (COX) | Anti-inflammatory |

| Receptors | Histamine H3 Receptor | Neurological Disorders |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. ijpsdronline.combepls.combookpi.orgconicet.gov.ar

For a series of this compound analogues with varying substituents, a QSAR model could be developed. Molecular descriptors can be calculated for each analogue, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build the QSAR model. A robust and validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comniscpr.res.innih.gov These theoretical predictions can be compared with experimental data to validate the computed structure and to aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be employed to compute its ¹H and ¹³C NMR chemical shifts and its IR vibrational frequencies. The accuracy of these predictions depends on the level of theory and basis set used in the calculations. Good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure. Discrepancies, on the other hand, can point to specific structural features or environmental effects that were not fully accounted for in the computational model.

Mechanistic Investigations of Biological Activities of 3 4 Methoxyphenyl 5 Methyl 1,2,4 Oxadiazole and Its Analogues

In vitro Cell-Based Assays for Specific Biological Pathways

In vitro studies are fundamental to understanding the biological activity of new chemical entities. For the broader class of 1,2,4-oxadiazoles, these assays have been crucial in identifying potential therapeutic applications.

Elucidation of Molecular Targets and Binding Mechanisms

Research into analogues of 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole has identified several potential molecular targets. For instance, a study on a series of novel substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives identified them as selective inhibitors of HDSirt2 (Histone Deacetylase Sirtuin 2). nih.gov Sirtuins are NAD⁺-dependent lysine (B10760008) deacetylases that have emerged as attractive targets for treating a range of conditions, including neurodegenerative disorders and cancer. nih.gov The inhibitory mechanism for these compounds was assessed using an α-tubulin-acetylLys40 peptide as a substrate in a continuous assay. nih.gov

While the 1,2,4-oxadiazole (B8745197) ring is a common feature in molecules designed to inhibit various receptors, such as the 5-hydroxytryptamine1B/D (5-HT1B/D) receptors, specific binding studies for this compound are not available. nih.gov

Cellular Uptake and Intracellular Localization Studies

Specific studies detailing the cellular uptake and intracellular localization of this compound or its close analogues are not described in the currently available literature. This type of investigation is essential for understanding how the compound reaches its potential intracellular targets and is a necessary step in its development as a therapeutic agent.

Effects on Specific Cellular Processes (e.g., proliferation, apoptosis, differentiation)

The 1,2,4-oxadiazole scaffold is a component of many compounds investigated for their effects on critical cellular processes. A significant breakthrough in the field was the discovery of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as a new series of apoptosis inducers. nih.gov This has spurred further exploration of 1,2,4-oxadiazole derivatives as potential anticancer agents. nih.gov Analogues have been shown to exhibit antiproliferative activity against various human cancer cell lines, including lung, breast, and colon cancer cells. nih.gov However, specific data on the effects of this compound on cell proliferation, apoptosis, or differentiation are not publicly documented.

In vivo Animal Model Studies for Pharmacological Target Validation and Mechanistic Elucidation

In vivo studies in animal models are essential for validating the pharmacological targets identified in vitro and for understanding the broader physiological and potential therapeutic effects of a compound.

Assessment of Pharmacodynamic Biomarkers

There is no specific information available from in vivo studies regarding the assessment of pharmacodynamic biomarkers following the administration of this compound. Such studies would typically involve measuring changes in the levels or activity of specific molecules in response to the compound to provide evidence of its biological effect in a living organism.

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. By systematically modifying the chemical structure of a molecule and evaluating the resulting impact on its biological activity, researchers can identify key structural motifs that are essential for target interaction and efficacy. For the this compound scaffold, SAR studies on analogous compounds have provided valuable insights into how structural modifications influence biological outcomes.

Research on various 1,2,4-oxadiazole derivatives has demonstrated that modifications to the aryl group at the 3-position and the substituent at the 5-position of the oxadiazole ring can significantly alter their biological activity.

For instance, in a series of 3-aryl-5-aryl-1,2,4-oxadiazoles identified as apoptosis inducers, it was found that the nature of the substituent on the phenyl ring at the 3-position plays a role in their anticancer activity. nih.gov While the specific 4-methoxy substitution of the target compound is not detailed in this study, the general principle of aryl substitution impacting activity is highlighted. Furthermore, the study indicated that the 3-phenyl group could be replaced by a pyridyl group, suggesting that heteroaromatic rings are also tolerated at this position. nih.gov

In a different series of 1,2,5-oxadiazole analogues with antiplasmodial activity, the substitution pattern on the phenyl ring was shown to be a strong determinant of both activity and selectivity. nih.govresearchgate.netmdpi.com Specifically, compounds with a 3-ethoxy-4-methoxyphenyl substitution exhibited high antiplasmodial activity and a favorable selectivity index. nih.govmdpi.com This underscores the importance of the electronic and steric properties of the substituents on the phenyl ring in modulating biological activity.

Modifications at the 5-position of the 1,2,4-oxadiazole ring have also been shown to be critical. In the aforementioned study on apoptosis inducers, a substituted five-membered ring at the 5-position was found to be important for activity. nih.gov This suggests that the methyl group in this compound could be a key determinant of its biological profile and that replacing it with other small alkyl or substituted aryl groups could modulate its activity.

The table below summarizes the impact of structural modifications on the biological activity of selected 1,2,4-oxadiazole and 1,2,5-oxadiazole analogues, providing a basis for understanding the potential SAR of this compound.

| Scaffold | Modification | Biological Activity | Key Finding |

| 3-Aryl-5-aryl-1,2,4-oxadiazole | Replacement of 3-phenyl with a pyridyl group | Apoptosis induction | Heteroaromatic rings are tolerated at the 3-position. nih.gov |

| 3-Aryl-5-aryl-1,2,4-oxadiazole | Substituted five-membered ring at the 5-position | Apoptosis induction | The nature of the substituent at the 5-position is important for activity. nih.gov |

| 4-Phenyl-1,2,5-oxadiazole | 3-Ethoxy-4-methoxyphenyl substitution | Antiplasmodial activity | Dialkoxyphenyl substitution positively impacts activity and cytotoxicity. nih.govmdpi.com |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of key pharmacophores within the this compound scaffold is essential for designing new molecules with improved biological activity.

Based on the analysis of related structures, several key pharmacophoric features can be proposed for the this compound scaffold:

The 1,2,4-Oxadiazole Ring: This heterocyclic core serves as a central scaffold and is a common feature in many biologically active compounds. dntb.gov.ua Its planar structure and the presence of nitrogen and oxygen atoms allow for various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.

The 3-(4-methoxyphenyl) Group: This lipophilic aromatic group can engage in hydrophobic and π-π stacking interactions with the target protein. The methoxy (B1213986) group at the 4-position is a hydrogen bond acceptor and can also influence the electronic properties of the phenyl ring, which in turn can affect binding affinity.

A hypothetical pharmacophore model for this class of compounds would likely include a central heterocyclic core, an aromatic ring with a hydrogen bond acceptor, and a small hydrophobic feature. Further deconstruction of known inhibitors of various targets has led to the identification of minimal pharmacophores, which can serve as starting points for the design of new and more potent compounds. nih.gov

Investigation of Potential Off-Target Interactions and Their Mechanistic Implications

For the this compound scaffold, there is limited direct evidence of off-target interactions. However, studies on other 1,2,4-oxadiazole-containing compounds can provide some clues. For example, some 1,2,4-oxadiazole derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR). nih.govrsc.org This suggests that compounds with this scaffold could potentially interact with kinases and other ATP-binding proteins. Such interactions could have mechanistic implications, either contributing to the therapeutic effect or leading to unwanted side effects.

Furthermore, the general structure of this compound, with its aromatic and heterocyclic components, makes it a candidate for interactions with a variety of biological targets. Computational approaches, such as molecular docking and virtual screening, could be employed to predict potential off-target interactions for this specific compound. Experimental validation through in vitro profiling against a panel of common off-targets would then be necessary to confirm these predictions.

Mechanistic Toxicology and Safety Assessment at the Molecular and Cellular Level for 3 4 Methoxyphenyl 5 Methyl 1,2,4 Oxadiazole

In vitro Cytotoxicity Profiling and Mechanism of Cell Death

The 1,2,4-oxadiazole (B8745197) scaffold is a core component of many compounds investigated for their cytotoxic effects, primarily in the context of anticancer drug discovery. nih.gov Various derivatives have demonstrated the ability to induce cell death in a range of human cancer cell lines.

A number of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole have been identified as inducers of apoptosis. nih.gov For instance, certain analogs of the marine natural product nortopsentin, where the central imidazole ring is replaced with a 1,2,4-oxadiazole framework, have shown cytotoxic activity against the HCT-116 cancer cell line. nih.gov Flow cytometry analysis of these derivatives indicated that they were capable of arresting the cell cycle in the G0-G1 phase. nih.gov

Another study on 1,2,4-oxadiazole derivatives containing a benzofuran group revealed promising cytotoxic activity at sub-micromolar concentrations against MCF-7, A375, and HT-29 cancer cell lines. nih.gov The antiproliferative potency of these compounds was assessed using the MTT assay. nih.gov

A separate investigation into 1,2,4-oxadiazole derivatives linked with benzimidazole moieties also showed significant antitumor activities against MCF-7, A549, and A375 cancer cell lines, with some compounds exhibiting higher biological activity than the reference drug doxorubicin. nih.gov

The mechanism of cell death induced by some 1,2,4-oxadiazole derivatives has been linked to the activation of caspases, which are key executioners of apoptosis. mdpi.com Specifically, a series of 3-aryl-5-aryl-1,2,4-oxadiazoles have been reported as novel apoptosis inducers through the activation of caspase-3. mdpi.com

In a study evaluating the antitumor and immunomodulatory effects of N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, it was found to exhibit antiproliferative effects on B16-F10 melanoma cells, with necrosis identified as the induced death pathway. nih.gov

Below is a table summarizing the in vitro cytotoxicity of various 1,2,4-oxadiazole derivatives against different cell lines.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Nortopsentin Analog 17a | HCT-116 | Micromolar range | nih.gov |

| Nortopsentin Analog 17b | HCT-116 | Micromolar range | nih.gov |

| Nortopsentin Analog 17a | MCF-7 | 0.65 | nih.gov |

| Nortopsentin Analog 17b | MCF-7 | 2.41 | nih.gov |

| Benzofuran Derivative 12a-d | MCF-7, A375, HT-29 | Sub-micromolar | nih.gov |

| Benzimidazole Derivative 14a-d | MCF-7, A549, A375 | 0.12–2.78 | nih.gov |

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline (1) | Panel of 11 cancer cell lines | ~92.4 (mean) | nih.gov |

| Imidazothiadiazole Derivative 13a-b | A375, MCF-7, ACHN | 0.11–1.47 | nih.gov |

| 1,2,4-oxadiazole-1,3,4-oxadiazole Derivative 18a-c | MCF-7, A549, MDA MB-231 | Sub-micromolar | nih.gov |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 | Not specified | nih.gov |

Assessment of Mitochondrial Dysfunction

Mitochondria play a crucial role in cell survival and death pathways. Some 1,2,4-oxadiazole derivatives have been shown to affect mitochondrial function. For instance, a study on novel 1,2,4-oxadiazole derivatives designed for stroke therapy found that the most effective compound could restore the mitochondrial membrane potential in PC12 cells subjected to oxidative injury. researchgate.net In contrast, other studies on different heterocyclic compounds, including oxadiazolopyridine derivatives, have identified them as mitochondrial uncouplers, which can disrupt the mitochondrial membrane potential and cellular respiration. nih.gov This suggests that the effect on mitochondrial function is highly dependent on the specific chemical structure of the derivative.

Induction of Oxidative Stress Pathways

The cellular balance of reactive oxygen species (ROS) is critical for normal function, and its disruption can lead to oxidative stress and cell damage. Some 1,2,4-oxadiazole derivatives have been investigated for their effects on oxidative stress pathways. A study on a novel 1,2,4-oxadiazole derivative for Alzheimer's disease demonstrated its ability to protect SH-SY5Y cells from cytotoxicity induced by hydrogen peroxide (H₂O₂), a potent ROS. dovepress.com Furthermore, a neuroprotective 1,2,4-oxadiazole was found to inhibit ROS accumulation and activate the antioxidant defense system by promoting the nuclear translocation of Nrf2 and increasing the expression of heme oxygenase 1 (HO-1). researchgate.net This indicates that some derivatives may possess antioxidant properties.

Effects on DNA Integrity and Repair Mechanisms

While specific studies on the effects of 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole on DNA integrity and repair are lacking, the broader class of 1,2,4-oxadiazoles has been associated with genotoxic activity in some reviews, though specific mechanistic data is sparse. researchgate.net The interaction of small molecules with DNA is a critical aspect of toxicology.

Genotoxicity and Mutagenicity Studies (in vitro and in vivo mechanistic)

Evaluation of Liver and Kidney Enzyme Modulation (in vitro and in vivo animal models, mechanistic focus)

The effect of xenobiotics on liver and kidney enzymes is a key component of toxicological assessment. A study on a novel 1,2,4-oxadiazole derivative for Alzheimer's disease showed it to have low toxicity on HepG2 cells, a human liver cell line. dovepress.com Another investigation into a potent mGlu4 receptor positive allosteric modulator from the 1,2,4-oxadiazole class tested its ability to inhibit six key cytochrome P450 family isoenzymes. The results indicated only mild inhibition of the CYP2C9 and CYP2C19 isoenzymes. nih.gov This suggests that some derivatives may have a low potential for drug-drug interactions mediated by these enzymes. However, comprehensive mechanistic studies on the modulation of a wide range of liver and kidney enzymes by this compound are not currently available.

Cardiotoxicity Mechanistic Studies (e.g., ion channel interactions, mitochondrial effects in vitro)

Cardiotoxicity is a major concern in drug development. One of the key mechanisms of cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. A study on a series of 1,2,4-oxadiazole derivatives found that the tested compounds were inactive against hERG channels at a concentration of 10 µM. nih.gov This particular finding suggests a potentially low risk of hERG-mediated cardiotoxicity for those specific derivatives. However, a comprehensive assessment of the cardiotoxic potential of this compound, including its effects on other ion channels and mitochondrial function in cardiac cells, has not been reported.

Pharmacokinetic and Biotransformation Studies of 3 4 Methoxyphenyl 5 Methyl 1,2,4 Oxadiazole Pre Clinical, Mechanistic

In vitro Metabolic Stability and Metabolite Identification Using Hepatic Microsomes and Hepatocytes

No specific studies detailing the in vitro metabolic stability of 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole using human or animal liver microsomes or hepatocytes were found. Research on other heterocyclic compounds demonstrates that such studies are crucial for identifying primary metabolites and determining the rate of metabolic clearance. For instance, studies on different oxadiazole-containing molecules have identified hydroxylation and N-dealkylation as potential metabolic pathways. rrpharmacology.rurrpharmacology.rucyberleninka.ru

Cytochrome P450 (CYP) Isozyme Inhibition/Induction Profiling

There is no available data on the inhibitory or inductive effects of this compound on major cytochrome P450 (CYP) isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. Profiling against these enzymes is a standard in vitro procedure to predict potential drug-drug interactions. researchgate.net While general trends suggest that some nitrogen-containing heterocyclic compounds can interact with the heme iron of CYP enzymes, specific IC50 values for this compound are not documented. researchgate.net

Glucuronidation and Sulfation Pathways

Information regarding the conjugation of this compound via Phase II metabolic pathways, such as glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs), is not present in the available literature. These pathways are typically investigated for compounds containing suitable functional groups (e.g., hydroxyl, carboxyl, or amino groups), which may be introduced during Phase I metabolism.

Absorption and Distribution Mechanistic Studies (in vitro models, e.g., Caco-2 permeability, plasma protein binding)

No specific experimental results were found for the Caco-2 cell permeability or plasma protein binding of this compound. Caco-2 permeability assays are the industry standard for predicting human intestinal absorption of orally administered drugs. Similarly, plasma protein binding studies are essential to determine the fraction of unbound drug available to exert its pharmacological effect. nih.govnih.gov

Excretion Pathways and Mechanisms (in vivo animal models, mechanistic)

Mechanistic studies using in vivo animal models to identify the primary excretion routes (e.g., renal, biliary) and the specific transporters involved in the elimination of this compound have not been published. Such studies are critical for understanding the compound's clearance from the body. For a structurally different compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, biotransformation products have been identified in the urine of rats, indicating renal clearance plays a role for that specific analog. rrpharmacology.ru

Drug-Drug Interaction Potential Based on Metabolic Enzyme Modulation (in vitro and in silico)

A formal assessment of the drug-drug interaction (DDI) potential for this compound, based on in vitro enzyme modulation data or in silico modeling, is not available. This assessment would typically integrate findings from CYP inhibition/induction studies to predict how the compound might affect the metabolism of co-administered drugs.

Beyond the Bench: Exploring Advanced Applications of this compound

The heterocyclic compound this compound, a molecule of interest in various scientific domains, is now being explored for its potential in applications that extend beyond traditional biological research. This article delves into the advanced, non-biological applications of this specific oxadiazole derivative, focusing on its emerging roles in material science, coordination chemistry, analytical chemistry, and catalysis.

Challenges, Future Directions, and Research Gaps in the Study of 3 4 Methoxyphenyl 5 Methyl 1,2,4 Oxadiazole

Current Limitations in Synthetic Accessibility and Scalability

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established, with common routes involving the cyclization of O-acylamidoximes. However, the large-scale and efficient synthesis of specific analogues like 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole faces several hurdles.

Furthermore, the cyclization step to form the oxadiazole ring, often requiring dehydrating agents or harsh reaction conditions, can lead to the formation of byproducts and impurities, complicating the purification process and reducing the final yield. The development of greener and more efficient catalytic methods for this transformation is an ongoing area of research. For large-scale production, factors such as cost of starting materials, process safety, and waste management become critical considerations that are not always addressed in laboratory-scale syntheses.

Unexplored Mechanistic Pathways of Biological Activity

While 1,2,4-oxadiazole (B8745197) derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the precise molecular mechanisms of action for this compound remain largely unexplored. nih.govnih.gov The methoxyphenyl and methyl substituents will significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets.

Identifying the specific cellular targets and signaling pathways modulated by this compound is a critical research gap. Elucidating these mechanisms is essential for understanding its therapeutic potential and for the rational design of more potent and selective analogues. Techniques such as target identification using affinity chromatography, genetic and proteomic approaches, and detailed enzymatic assays are needed to unravel the intricate details of its biological activity.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry plays a pivotal role in modern drug discovery, enabling the prediction of molecular properties and the design of novel compounds with desired activities. For this compound, the development of advanced computational models can accelerate research and reduce experimental costs.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of related 1,2,4-oxadiazole derivatives with their biological activities. Such models can help in predicting the activity of new, unsynthesized compounds and in identifying the key structural motifs responsible for their biological effects.

Furthermore, molecular docking and molecular dynamics simulations can be employed to predict the binding mode of this compound with potential biological targets. These computational techniques can provide insights into the specific interactions at the molecular level, guiding the design of analogues with improved binding affinity and selectivity. However, the accuracy of these models is highly dependent on the availability of high-quality experimental data for training and validation.

Integration of Multi-Omics Data for Comprehensive Understanding

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic understanding of the biological effects of chemical compounds. nih.govnih.govastrazeneca.com The integration of multi-omics data can provide a comprehensive picture of the cellular response to treatment with this compound. nih.govnih.govastrazeneca.com

For instance, transcriptomic analysis can reveal changes in gene expression profiles, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic pathways affected by the compound. Integrating these different layers of biological information can help in identifying the key pathways and networks perturbed by the compound, leading to a more complete understanding of its mechanism of action. nih.govnih.govastrazeneca.com However, the analysis and interpretation of large and complex multi-omics datasets present significant bioinformatics challenges. astrazeneca.com

Emerging Methodologies for Characterization and Analysis

The unambiguous characterization and analysis of this compound and its potential isomers are crucial for quality control and regulatory purposes. The existence of other oxadiazole isomers (1,3,4- and 1,2,5-oxadiazoles) necessitates the use of sophisticated analytical techniques for their differentiation. nih.govresearchgate.net

Emerging methodologies such as advanced nuclear magnetic resonance (NMR) techniques, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction can provide detailed structural information. Molecular rotational resonance (MRR) spectroscopy is a powerful tool for the unambiguous identification of isomers in a mixture without the need for separation. unibo.it The development and validation of robust analytical methods are essential for ensuring the purity and identity of the synthesized compound.

Potential for Novel Applications and Interdisciplinary Research

Beyond the traditional areas of drug discovery, this compound and related compounds may have potential applications in other fields. The unique electronic and photophysical properties of the oxadiazole ring suggest their potential use in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, europium nitrate-catalyzed reactions have been employed to optimize yields under mild conditions (Table 1, ). A two-step approach is common:

- Step 1 : Formation of amidoxime precursors via condensation of hydroxylamine with nitriles or esters.

- Step 2 : Cyclization using dehydrating agents (e.g., DCC, HATU) or Lewis acids (e.g., Eu(NO₃)₃) to form the oxadiazole ring . Reaction conditions (temperature, solvent, catalyst) significantly influence yield. For reproducibility, ensure anhydrous conditions and inert atmospheres.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity. The methoxy group (δ ~3.8 ppm in ¹H NMR) and oxadiazole ring protons (δ 8.0–8.5 ppm) are diagnostic .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. High-resolution data can resolve electron density ambiguities, particularly for the oxadiazole ring and methoxyphenyl orientation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

Based on structurally similar oxadiazoles:

- Hazards : Harmful if inhaled (H332), causes skin irritation (H315), and serious eye damage (H318) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid :

- Skin contact: Wash with soap/water for 15 minutes.

- Eye exposure: Flush with water for 15 minutes; seek medical attention .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent degradation.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalysis : Europium(III) nitrate improves cyclization efficiency (85% yield in 6 hours at 60°C) compared to traditional methods (60% yield in 12 hours) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require careful purification.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >80% .

Q. How can computational methods predict the compound’s bioactivity and binding mechanisms?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with biological targets (e.g., enzymes, receptors). For example, the methoxyphenyl group may engage in π-π stacking with aromatic residues in active sites .

- MD Simulations : Assess stability of ligand-protein complexes over time (50–100 ns trajectories). Focus on hydrogen bonding between the oxadiazole ring and catalytic residues .

- QSAR Studies : Correlate substituent effects (e.g., electron-donating methoxy group) with bioactivity trends across oxadiazole derivatives .

Q. How to resolve contradictions in reported biological activity data?

- Dose-Response Validation : Replicate assays (e.g., IC₅₀ for anticancer activity) across multiple cell lines (e.g., MCF-7, HeLa) to confirm specificity.

- Metabolite Interference : Use LC-MS to rule out degradation products in bioassays.

- Target Selectivity Screening : Compare binding affinity against related targets (e.g., kinase panels) to identify off-target effects .

Q. What analytical strategies identify byproducts during synthesis?

- HPLC-PDA/HRMS : Detect and quantify impurities with >95% accuracy. Common byproducts include uncyclized amidoximes or dimerization products.

- Isolation Techniques : Preparative TLC or column chromatography (silica gel, hexane/EtOAc) isolates byproducts for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.